Product packaging for 2-(Butylamino)acetamide hydrochloride(Cat. No.:CAS No. 91400-34-9)

2-(Butylamino)acetamide hydrochloride

Cat. No.: B1440117
CAS No.: 91400-34-9
M. Wt: 166.65 g/mol
InChI Key: MMIFONBALKDMML-UHFFFAOYSA-N
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Description

Overview of Acetamide (B32628) Derivatives in Academic Inquiry

Acetamide derivatives, a class of organic compounds featuring an amide group attached to a methyl group, are a cornerstone in medicinal chemistry and organic synthesis. ontosight.aipatsnap.com The structural versatility of the acetamide backbone allows for a wide range of chemical modifications, leading to a vast library of compounds with diverse biological activities. galaxypub.co Academic research has extensively documented the potential of these derivatives across numerous therapeutic areas.

These compounds are recognized for a broad spectrum of pharmacological effects, including:

Antimicrobial ontosight.ai

Anti-inflammatory galaxypub.conih.gov

Anticancer ontosight.ainih.gov

Anticonvulsant galaxypub.conih.gov

Analgesic galaxypub.conih.gov

The amide bond within the acetamide structure is a key feature in both organic chemistry and drug design, and the ability to synthesize various derivatives has made them crucial components in the development of new pharmaceutical agents. galaxypub.co For instance, N-substituted acetamides have been investigated for their ability to inhibit specific enzymes linked to diseases, demonstrating their potential in targeted drug design. patsnap.com Researchers often utilize the acetamide framework to create prodrugs, aiming to enhance pharmacokinetic properties or improve other chemical characteristics. galaxypub.co

Significance of 2-(Butylamino)acetamide (B13191097) Hydrochloride as a Research Scaffold

2-(Butylamino)acetamide hydrochloride serves as a valuable research scaffold, meaning it acts as a foundational structure or building block for synthesizing more complex molecules. ontosight.ai Its significance lies in the combination of its functional groups: the primary amide, the secondary amine (butylamino group), and the short carbon chain. These features provide multiple reactive sites for chemical modification, allowing chemists to systematically build larger, more intricate compounds.

The utility of acetamide derivatives as intermediates is well-established. ontosight.aiontosight.ai They can be used to construct molecules with potential applications in pharmaceuticals and agrochemicals. ontosight.ai The presence of the butylamino group in this compound specifically introduces a lipophilic component while also providing a site for further substitution, enabling the exploration of structure-activity relationships in drug discovery programs. While specific, peer-reviewed studies detailing the direct biological activity of this compound are not widely available in public literature, its importance is underscored by its commercial availability as a research chemical for synthetic applications. bldpharm.comscbt.com The synthesis of various 2-(alkylamino)acetamides has been explored, indicating a general interest in this class of compounds as precursors to other molecules, such as morpholin-2-ones. researchgate.net

Current Trajectories and Challenges in its Academic Investigation

The current trajectory for compounds like this compound in academic research points towards its use in synthetic chemistry to generate novel compounds with specific biological targets. For example, research into N-substituted acetamide derivatives has led to the discovery of potent antagonists for receptors like P2Y14R, which are involved in inflammatory processes. acs.org This highlights a general trend where simple acetamide-based scaffolds are elaborated to create highly selective and potent molecules.

A primary challenge in the academic investigation of this compound is the limited amount of published research focused specifically on this molecule. Much of the available information is found in chemical supplier catalogs and patent literature rather than in peer-reviewed journals. bldpharm.comscbt.comuni.lu This scarcity of dedicated studies on its synthesis, reactivity, and biological profile means that researchers often must extrapolate from data on related acetamide derivatives.

Future research will likely involve the use of this compound as a starting material in the synthesis of larger compound libraries. These libraries can then be screened for various biological activities, building upon the known therapeutic potential of the broader acetamide class. nih.gov Methodologies for synthesizing related structures, such as the stepwise nucleophilic substitution on a cyanuric chloride core using butylamine (B146782), provide a template for how this compound could be integrated into more complex molecular designs. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15ClN2O B1440117 2-(Butylamino)acetamide hydrochloride CAS No. 91400-34-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(butylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-2-3-4-8-5-6(7)9;/h8H,2-5H2,1H3,(H2,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIFONBALKDMML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Chromatographic Characterization in Research

Application of High-Resolution Mass Spectrometry in Elucidating Compound Structures

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the structural elucidation of 2-(Butylamino)acetamide (B13191097) hydrochloride, offering precise mass measurements that allow for the determination of its elemental composition. The monoisotopic mass of the unprotonated 2-(Butylamino)acetamide is 130.1106 g/mol . uni.lu In HRMS analysis, the compound is typically ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured with high accuracy.

The predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in its identification. For 2-(Butylamino)acetamide, these predicted values vary depending on the adduct formed during ionization. uni.lu

Table 1: Predicted m/z and Collision Cross Section (CCS) Values for 2-(Butylamino)acetamide Adducts

AdductPredicted m/zPredicted CCS (Ų)
[M+H]⁺131.11789129.4
[M+Na]⁺153.09983134.9
[M-H]⁻129.10333129.0
[M+NH₄]⁺148.14443150.5
[M+K]⁺169.07377134.5

Data sourced from PubChem. uni.lu

In tandem mass spectrometry (MS/MS) experiments, the protonated molecule ([M+H]⁺) would be expected to undergo characteristic fragmentation. Based on the fragmentation patterns of related 2-(alkylamino)acetamides, key fragmentation pathways for 2-(Butylamino)acetamide would likely involve the cleavage of the C-C bond adjacent to the carbonyl group and the C-N bond of the butylamino group. researchgate.net This would result in specific fragment ions that are diagnostic for the compound's structure.

Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation and Isomer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural confirmation of 2-(Butylamino)acetamide hydrochloride. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals for each set of non-equivalent protons. The chemical shifts are influenced by the proximity of electronegative atoms like nitrogen and oxygen. Based on typical chemical shift values, the following resonances can be predicted. pdx.educhemicalbook.comuniversite-paris-saclay.fr

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
-CH₃ (butyl)~0.9Triplet
-CH₂- (butyl, next to CH₃)~1.3-1.4Sextet
-CH₂- (butyl, next to NH)~1.5-1.6Quintet
-NH-CH₂- (butyl)~2.6-2.7Triplet
-NH-CH₂-C=O~3.3-3.4Singlet
-C(=O)NH₂~7.5-8.0Broad Singlet
-NH- (butylamino)VariableBroad Singlet

Note: Chemical shifts are approximate and can be influenced by the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a separate signal. The predicted chemical shifts are based on established ranges for similar functional groups. libretexts.orgoregonstate.edu

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
-C H₃ (butyl)~13-14
-C H₂- (butyl, next to CH₃)~20-21
-C H₂- (butyl, next to NH)~31-32
-NH-C H₂- (butyl)~49-50
-NH-C H₂-C=O~52-53
-C =O~170-175

Note: Chemical shifts are approximate and can be influenced by the solvent.

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are essential for separating this compound from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

Reverse-phase HPLC (RP-HPLC) is a suitable method for the analysis of polar compounds like this compound. A typical RP-HPLC method would utilize a C18 column. sielc.comrsc.org The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. sielc.comresearchgate.net The inclusion of an ion-pairing agent, like heptane (B126788) sulfonic acid, in the mobile phase can improve peak shape and retention for amine-containing compounds. rsc.org Detection is commonly performed using a UV detector, typically at a low wavelength (e.g., 200-220 nm) where the amide chromophore absorbs. rsc.org

A general-purpose HPLC method for a related compound, 2-aminoacetamide, uses a mobile phase of acetonitrile and water with phosphoric acid. sielc.com For mass spectrometry-compatible methods, formic acid is often substituted for phosphoric acid. sielc.com

Direct GC-MS analysis of this compound can be challenging due to its polarity and low volatility. Derivatization is often necessary to convert the analyte into a more volatile and thermally stable form. researchgate.netjfda-online.com Common derivatization reagents for amines and amides include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents. jfda-online.com

For related short-chain amides, derivatization with 9-xanthydrol has been shown to be effective for GC-MS analysis, enhancing sensitivity and allowing for reliable quantification at trace levels. researchgate.net Following derivatization, the compound can be separated on a non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) and detected by a mass spectrometer. nist.govresearchgate.net The mass spectrometer provides both qualitative (mass spectrum) and quantitative (peak area) data.

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Identification and Electronic Structure Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable technique for identifying the functional groups present in this compound. The spectrum would show characteristic absorption bands corresponding to the vibrations of specific bonds. Based on the spectra of related acetamides and amines, the following key absorptions would be expected. researchgate.netresearchgate.netnist.govnist.govspectrabase.com

Table 4: Predicted FT-IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-H (primary amide)Stretching~3350 and ~3180
N-H (secondary amine salt)Stretching~2800-3000 (broad)
C-H (alkyl)Stretching~2850-2960
C=O (amide I)Stretching~1650-1680
N-H (primary amide)Bending (scissoring)~1620-1650
C-NStretching~1100-1300

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption in the ultraviolet region due to the presence of the amide chromophore. The primary electronic transition would be the n → π* transition of the carbonyl group. nih.gov For simple amides, this absorption is typically weak and occurs at a wavelength around 210-220 nm. The spectrum of the related N-butylacetamide shows a λmax in this region. nist.govnist.gov The presence of the amino group is not expected to significantly shift the absorption maximum into the visible range. Therefore, UV-Vis spectroscopy is primarily useful for quantitative analysis at a fixed wavelength rather than for detailed structural elucidation of this compound.

Mechanistic Investigations and Biochemical Pathway Modulations by 2 Butylamino Acetamide Hydrochloride

Identification and Validation of Molecular Targets through In Vitro Assays

In vitro assays are fundamental to identifying the molecular targets of a compound, providing insights into its potential therapeutic applications and mechanisms of action. However, specific data for 2-(butylamino)acetamide (B13191097) hydrochloride in this regard is not available in published literature.

Enzyme Inhibition Kinetics and Mechanisms (e.g., tubulin polymerization, SARS-CoV-2 Mpro)

There are no specific studies detailing the enzyme inhibition kinetics of 2-(butylamino)acetamide hydrochloride. Research into its effects on key enzymatic targets such as tubulin and the SARS-CoV-2 main protease (Mpro) has not been documented.

Tubulin Polymerization: The process of tubulin polymerization is a critical target for various cytotoxic agents used in cancer therapy. These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. researchgate.net A thorough search of scientific databases yielded no studies investigating the kinetic parameters or inhibitory mechanism of this compound on tubulin polymerization.

SARS-CoV-2 Mpro: The main protease (Mpro, or 3CLpro) of SARS-CoV-2 is a cysteine protease essential for viral replication, making it a prime target for antiviral drug development. nih.govmdpi.com Numerous inhibitors have been identified that form a covalent bond with the catalytic cysteine residue (Cys145) in the active site. mdpi.comnih.gov However, there is no published evidence or data to suggest that this compound has been evaluated as an inhibitor of SARS-CoV-2 Mpro, nor are there any kinetic data (e.g., Kᵢ, k_inact) available. researchgate.net

Receptor Binding Affinity Profiling (e.g., adrenergic receptors)

Receptor binding assays are crucial for understanding how a compound might influence physiological processes by interacting with cell surface or intracellular receptors. The affinity of a ligand for a receptor is typically quantified by its dissociation constant (Kd) or inhibition constant (Ki).

Adrenergic Receptors: Adrenergic receptors are a class of G protein-coupled receptors that are targets for catecholamines like norepinephrine (B1679862) and epinephrine. They play vital roles in the central nervous system and peripheral tissues. While extensive research exists on the binding affinities of various ligands to different adrenergic receptor subtypes (e.g., α₁, α₂, β₁, β₂, β₃), there are no specific binding affinity profiles or selectivity data available in the scientific literature for this compound. nih.govnih.govmdpi.com

Interactions with Cellular Signaling Cascades and Biological Pathways

The interaction of a chemical compound with cellular signaling cascades determines its ultimate biological effect. A single compound can modulate multiple pathways, leading to a complex pharmacological profile. A comprehensive literature search did not yield any specific information on the modulation of any cellular signaling cascades or biological pathways by this compound.

Elucidation of Cellular Uptake and Intracellular Localization Mechanisms

Understanding how a compound enters a cell and where it localizes is fundamental to its mechanism of action. Cellular uptake can occur through various mechanisms, including passive diffusion, facilitated diffusion, and active transport, such as endocytosis. aginganddisease.orgnih.govnih.gov The physicochemical properties of a molecule heavily influence its uptake pathway. nih.gov Subsequent intracellular trafficking determines its access to subcellular compartments like the mitochondria, nucleus, or lysosomes. dovepress.com No studies specifically elucidating the cellular uptake mechanisms or the intracellular distribution of this compound have been published.

Studies on Downstream Biological Effects and Phenotypic Changes in Cellular Systems

The interaction of a compound with its molecular targets and the subsequent modulation of signaling pathways lead to observable downstream biological effects and changes in cellular phenotype. These can include alterations in cell proliferation, viability, morphology, differentiation, or migration. Despite the importance of this information, there is no available research in scientific literature that documents any specific downstream biological effects or phenotypic changes in any cellular system resulting from treatment with this compound.

Structure Activity Relationship Sar Studies of 2 Butylamino Acetamide Hydrochloride Derivatives

Systematic Structural Modifications and Their Influence on Biological Activities

Systematic structural modifications of the 2-(butylamino)acetamide (B13191097) scaffold have been instrumental in elucidating the features essential for biological activity, particularly anticonvulsant effects. Research into related N-substituted amino acid derivatives has shown that even minor alterations can lead to significant changes in potency and efficacy. researchgate.net

One common modification involves the substitution on the amide nitrogen. In a broad series of 2-aminoacetamide derivatives, the introduction of various substituents has been shown to modulate their interaction with biological targets. For instance, in related anticonvulsant compounds, replacing the terminal amide protons with alkyl or aryl groups can significantly impact their activity profile.

Another key area of modification is the amino group. The nature of the substituent on the nitrogen atom is critical for activity. Studies on related compounds have demonstrated that the presence of a hydrogen bond donor at this position can be crucial for interaction with receptors or enzymes.

Furthermore, modifications to the acetamide (B32628) backbone, such as the introduction of alkyl or aryl groups at the α-carbon, have been explored. These changes can alter the compound's lipophilicity and steric properties, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to the target. For example, in a series of α-substituted acetamido-N-benzylacetamides, the nature of the α-substituent was found to be a key determinant of anticonvulsant activity. nih.govnih.gov

The following table summarizes the general effects of systematic modifications on the biological activity of 2-aminoacetamide derivatives, drawing parallels for potential derivatives of 2-(butylamino)acetamide hydrochloride.

Modification SiteType of ModificationGeneral Influence on Biological Activity
Amide NitrogenAlkylation / ArylationCan modulate potency and selectivity.
Amino NitrogenVariation of Alkyl SubstituentSignificantly affects potency and ADME properties.
α-CarbonIntroduction of SubstituentsAlters steric and electronic properties, impacting target binding.
Butyl ChainIsomeric variations (n-butyl, isobutyl, tert-butyl)Influences lipophilicity and steric hindrance.

Impact of Alkyl Chain Variations on Activity Profiles (e.g., butylamino vs. propylamino vs. tert-butylamino)

The length and branching of the alkyl chain on the amino group of 2-aminoacetamide derivatives play a pivotal role in determining their pharmacological activity. While direct comparative studies on 2-(propylamino)acetamide, 2-(butylamino)acetamide, and 2-(tert-butylamino)acetamide (B2565993) hydrochlorides are not extensively documented in publicly available literature, SAR principles from related series of anticonvulsant compounds can provide valuable insights.

Generally, the lipophilicity of a compound, which influences its ability to cross the blood-brain barrier, is affected by the size of the alkyl group. An increase in the length of the alkyl chain from propyl to butyl would be expected to increase lipophilicity, which could enhance central nervous system (CNS) penetration and, potentially, anticonvulsant activity. However, an excessively long alkyl chain can lead to a decrease in aqueous solubility and may result in non-specific binding to unintended targets.

The branching of the alkyl chain also introduces significant steric hindrance. A tert-butyl group, for instance, is much bulkier than a linear butyl or propyl group. This steric bulk can influence how the molecule fits into the binding site of its biological target. In some cases, increased steric hindrance can lead to higher selectivity for a particular receptor subtype, while in others it may completely abolish activity by preventing the molecule from binding effectively.

In studies of other N-alkylated compounds, a general trend is often observed where activity increases with chain length up to a certain point (often butyl or pentyl), after which it begins to decline. The optimal chain length is a balance between increased lipophilicity and favorable steric interactions at the target site.

The following table illustrates the potential impact of varying the alkyl chain on the activity profile of 2-(alkylamino)acetamide derivatives, based on established SAR principles.

Alkyl GroupChain LengthBranchingExpected Impact on LipophilicityPotential Influence on Activity
Propylamino3 carbonsLinearModerateModerate CNS penetration and activity.
Butylamino4 carbonsLinearIncreasedPotentially enhanced CNS penetration and optimal activity.
tert-Butylamino4 carbonsBranchedIncreasedIncreased steric hindrance may alter target binding and selectivity.

Role of Aromatic Substituents on Target Recognition and Potency

The introduction of aromatic substituents to the this compound structure represents a significant strategy for modulating its pharmacological properties. Aromatic rings can engage in various non-covalent interactions with biological targets, including π-π stacking, hydrophobic interactions, and hydrogen bonding (if heteroatoms are present), which can significantly enhance binding affinity and potency.

In many classes of CNS-active drugs, the presence of an aromatic ring is a key pharmacophoric element. For instance, in a series of 2-aryl-2-(pyridin-2-yl)acetamides, the nature and position of substituents on the phenyl ring were found to be critical for their anticonvulsant activity. nih.gov SAR trends in that study indicated that unsubstituted phenyl derivatives or those with ortho- and meta-substituents on the phenyl ring exhibited the highest activity. nih.gov

If an aromatic ring were to be incorporated into a derivative of 2-(butylamino)acetamide, for example, by replacing the butyl group with a benzyl (B1604629) group or by substituting on the amide nitrogen, several factors would influence the resulting activity:

Electronic Effects: Electron-donating or electron-withdrawing groups on the aromatic ring can alter the electronic distribution of the entire molecule, which can affect its interaction with the target. For example, studies on α-acetamido-N-benzylacetamide derivatives showed that electron-rich aromatic groups at the Cα site led to pronounced anticonvulsant activity. nih.gov

Steric Factors: The size and shape of the substituents on the aromatic ring can introduce steric hindrance, which may either enhance or diminish activity depending on the topology of the binding site.

The table below outlines the potential effects of introducing aromatic substituents on the activity of 2-(butylamino)acetamide derivatives, based on SAR studies of related compounds.

Aromatic SubstituentPosition of SubstitutionPotential InteractionsExpected Influence on Potency
PhenylN-benzylπ-π stacking, hydrophobicPotential for significant increase in potency.
Substituted PhenylN-benzylVaried electronic and steric effectsActivity dependent on nature and position of substituent.
Heteroaromatic RingN-heteroarylmethylPotential for hydrogen bonding, dipole interactionsCan lead to enhanced potency and selectivity.

Conformational Analysis and Stereochemical Influences on SAR

The three-dimensional structure of a molecule, including its conformation and stereochemistry, is a critical determinant of its biological activity. For flexible molecules like this compound, the ability to adopt a specific low-energy conformation that is complementary to the binding site of a biological target is essential for a therapeutic effect.

Conformational Analysis: The butylamino and acetamide moieties are connected by single bonds, allowing for considerable rotational freedom. Computational modeling and spectroscopic techniques can be used to predict and identify the preferred conformations in different environments. The bioactive conformation, which is the spatial arrangement of the molecule when it binds to its target, may not necessarily be the lowest energy conformation in solution. The presence of intramolecular hydrogen bonds can also stabilize certain conformations, which may be important for activity.

Stereochemical Influences: If a chiral center is introduced into the 2-(butylamino)acetamide structure, for example, by substitution at the α-carbon, the resulting enantiomers can exhibit significantly different pharmacological activities. This phenomenon, known as stereoselectivity, is a cornerstone of modern drug design. One enantiomer may fit perfectly into a chiral binding site, leading to a potent therapeutic effect, while the other enantiomer may have a much lower affinity or may even bind to a different target, potentially causing side effects.

While specific studies on the conformational analysis and stereochemistry of this compound are limited, research on other anticonvulsant agents has consistently highlighted the importance of these factors. For instance, in the case of the anticonvulsant drug Lacosamide, the (R)-enantiomer is the active form, demonstrating the profound impact of stereochemistry on biological activity.

The following points summarize the key considerations regarding conformational analysis and stereochemistry:

Rotational Freedom: The flexibility of the molecule allows it to adopt multiple conformations.

Bioactive Conformation: Identifying the specific conformation responsible for biological activity is a key goal of SAR studies.

Chirality: The introduction of stereocenters can lead to enantiomers with distinct biological profiles.

Enantioselectivity: One enantiomer is often significantly more potent or has a different pharmacological effect than the other.

Computational and Theoretical Approaches in 2 Butylamino Acetamide Hydrochloride Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as 2-(Butylamino)acetamide (B13191097) hydrochloride, and a macromolecular target, typically a protein.

Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. This method evaluates various binding poses and scores them based on factors like intermolecular forces, providing insights into binding affinity and mode of interaction. While specific docking studies on 2-(Butylamino)acetamide hydrochloride are not extensively documented in publicly available literature, the methodology can be illustrated by studies on structurally related acetamide (B32628) derivatives. For instance, research on compounds like 2-chloro-N-(methoxyphenyl)acetamide involves docking against specific protein targets to identify key binding interactions. These studies often reveal that the acetamide backbone can form crucial hydrogen bonds with amino acid residues in the protein's active site, while other substituents dictate binding specificity and affinity.

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-target complex over time, simulating the movements of atoms and molecules. An MD simulation can assess the stability of a binding pose predicted by docking. If a docked pose is unstable, the ligand may drift away from the binding site during the simulation. This technique offers valuable information on the flexibility of the ligand and protein, the role of solvent molecules, and the energetic profile of the binding event. For a relatively small and flexible molecule like 2-(Butylamino)acetamide, MD simulations would be crucial to understand how its butyl chain and acetamide group adapt within a binding pocket.

A typical workflow for these simulations is presented in the table below.

StepTechniquePurposeKey Outputs
1Target PreparationProtein structure refinementCleaned PDB file with added hydrogens
2Ligand Preparation3D structure generation & energy minimizationLow-energy 3D conformer of the ligand
3Molecular DockingPredict binding poses and rank themDocking score, binding affinity (e.g., kcal/mol), interaction map
4MD Simulation SetupPlace complex in a simulated biological environmentSolvated system ready for simulation
5Production MD RunSimulate atomic motions over time (nanoseconds)Trajectory file showing positional changes
6Trajectory AnalysisAnalyze stability and interactionsRMSD plots, hydrogen bond analysis, binding free energy calculations

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, offering predictions of its structure, stability, and chemical reactivity. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule.

For this compound, DFT calculations can provide a wealth of information:

Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles in the molecule's most stable conformation.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

Electrostatic Potential (ESP) Map: Visualizing the charge distribution on the molecule's surface. ESP maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions, including hydrogen bonding.

Reactivity Descriptors: Using conceptual DFT, parameters like electronegativity, chemical hardness, and Fukui functions can be calculated to predict which sites on the molecule are most susceptible to electrophilic, nucleophilic, or radical attack.

Studies on similar small molecules, such as derivatives of acetamide and butylamine (B146782), have successfully used DFT to elucidate these properties. For example, calculations on 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol (Salbutamol) using the B3LYP/6-31++G(d,p) level of theory have been used to determine its reactive sites and electronic charge distribution.

Below is a table of representative data that could be generated for this compound through such calculations.

Calculated PropertyDescriptionPredicted Significance for 2-(Butylamino)acetamide
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability.Indicates regions prone to electrophilic attack.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Indicates regions prone to nucleophilic attack.
HOMO-LUMO GapEnergy difference between HOMO and LUMO.Predicts chemical reactivity and kinetic stability.
Mulliken Atomic ChargesDistribution of electron charge among the atoms.Identifies specific atoms involved in electrostatic interactions.
Electrostatic Potential3D map of charge distribution.Highlights sites for hydrogen bonding (e.g., amide oxygen and hydrogens).

Pharmacophore Modeling and Virtual Screening for Novel Analog Discovery

Pharmacophore modeling is a powerful ligand-based drug design technique. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

A pharmacophore model for 2-(Butylamino)acetamide could be generated based on its known interactions with a target or by aligning it with other known active molecules. The key features would likely include:

A hydrogen bond donor (the secondary amine and amide N-H groups).

A hydrogen bond acceptor (the amide carbonyl oxygen).

A hydrophobic feature (the n-butyl group).

Virtual screening uses this pharmacophore model as a 3D query to search large compound databases for other molecules that contain the same features in the same spatial arrangement. This process can rapidly identify a diverse set of novel chemical scaffolds that are likely to be active at the same target, effectively filtering millions of compounds down to a manageable number for experimental testing. This approach has been successfully used to identify novel inhibitors from acetamide-containing compound classes. For instance, a ligand-based pharmacophore model was instrumental in identifying 2-heteroarylthio-N-arylacetamides as novel inhibitors of the Hsp90 C-terminus.

The process of pharmacophore-based virtual screening is outlined below.

StepDescriptionOutcome
1. Model GenerationIdentify key chemical features from one or more active ligands (e.g., 2-(Butylamino)acetamide).A 3D pharmacophore query with defined features and distance constraints.
2. Database PreparationPrepare a large 3D database of chemical compounds for screening.A multi-conformer library of molecules.
3. Virtual ScreeningSearch the database to find molecules that match the pharmacophore query.A list of "hit" compounds that fit the model.
4. Hit FilteringApply additional filters (e.g., drug-likeness rules, molecular weight) to refine the hit list.A smaller, prioritized list of candidate molecules.
5. Experimental ValidationSynthesize and test the top-ranked candidates for biological activity.Discovery of novel active compounds.

In Silico Prediction of Biotransformation Pathways

Before a compound can be developed as a therapeutic agent, its metabolic fate—how it is absorbed, distributed, metabolized, and excreted (ADME)—must be understood. In silico tools can predict the likely biotransformation pathways of a molecule, identifying potential metabolites that may be formed in the body. These predictions are based on databases of known metabolic reactions and algorithms that recognize susceptible chemical groups within a molecule's structure.

For this compound, several metabolic pathways can be predicted based on its functional groups:

Phase I Reactions: These introduce or expose functional groups.

N-dealkylation: The butyl group attached to the nitrogen could be removed, leading to the formation of 2-aminoacetamide.

Hydroxylation: The butyl chain could be hydroxylated at various positions (ω or ω-1 oxidation).

Amide Hydrolysis: The amide bond could be cleaved to produce butylamine and aminoacetic acid (glycine).

Phase II Reactions: These involve conjugation of the parent molecule or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.

Glucuronidation: If a hydroxyl group is introduced in Phase I, it could be conjugated with glucuronic acid.

Software tools like GLORYx, BioTransformer, and SyGMa are designed to make these predictions by applying a series of metabolic transformation rules to a query structure. Predicting metabolites is crucial as they can be responsible for the drug's efficacy, toxicity, or clearance from the body.

Predicted Metabolic ReactionFunctional Group InvolvedPotential Metabolite(s)
Phase I
N-DealkylationSecondary Amine2-Aminoacetamide
Aliphatic HydroxylationButyl ChainHydroxy-butylamino-acetamide isomers
Amide HydrolysisAmideButylamine, Glycine (B1666218)
Phase II
GlucuronidationHydroxylated MetaboliteGlucuronide conjugate of hydroxy-metabolite

In Vitro Research Applications of 2 Butylamino Acetamide Hydrochloride and Its Analogs

Antimicrobial Research Endeavors

The acetamide (B32628) backbone is a core component in many biologically active molecules, and its derivatives have been a subject of antimicrobial research. Studies have explored how modifications to this central structure, including the N-substituted amine, influence antibacterial efficacy.

Derivatives of 2-(substituted amino)acetamide have been synthesized and evaluated for their antibacterial properties against various pathogens, including the notably resilient Staphylococcus aureus. irejournals.com S. aureus is a versatile pathogen capable of causing a range of infections, and the emergence of methicillin-resistant Staphylococcus aureus (MRSA) has created an urgent need for new antimicrobial agents. researchgate.netmdpi.com

Research into acetamide derivatives has shown that these compounds can exhibit significant antibacterial activity. For instance, a series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives demonstrated moderate to high antibacterial ability against several tested microorganisms. irejournals.com One such derivative, compound 5d in the study, showed the highest antibacterial effect against the S. aureus ATCC6538p strain, with a Disk Inhibition Zone (DIZ) of 23.5 mm. irejournals.com Similarly, other research has focused on hybrid molecules of 2-mercaptobenzothiazole, which includes an acetamide linker, showing promising activity against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, compounds within this series exhibited Minimum Inhibitory Concentration (MIC) values against S. aureus that were comparable to the standard drug levofloxacin. nih.gov

Another study investigated 2-chloro-N-(4-methoxyphenyl)acetamide, referred to as p-acetamide, and found it demonstrated antimicrobial activity against a spectrum of bacteria, including S. aureus ATCC 25923. nih.govresearchgate.net This broad-spectrum activity is attributed in part to the presence of amide and anisole functional groups. nih.gov The amide groups are thought to increase the molecule's specificity for bacterial membranes by forming hydrogen bonds. nih.gov

Antibacterial Activity of Acetamide Analogs Against Staphylococcus aureus
Compound/AnalogBacterial StrainMeasurementResultReference
2-amino-N-(p-Chlorophenyl) acetamide derivative (5d)S. aureus ATCC6538pDisk Inhibition Zone (DIZ)23.5 mm irejournals.com
2-mercaptobenzothiazole acetamide derivative (2i)S. aureusMinimum Inhibitory Concentration (MIC)Comparable to levofloxacin nih.gov
p-AcetamideS. aureus ATCC 25923Antimicrobial ActivityActive nih.govresearchgate.net

Anticancer Research Evaluations

The potential of acetamide derivatives as anticancer agents has been extensively investigated. This research has primarily focused on two key areas: evaluating their direct cytotoxic effects on various cancer cell lines and elucidating the specific molecular mechanisms by which they inhibit cancer cell proliferation.

Analogs of 2-(Butylamino)acetamide (B13191097) have been subjected to cytotoxicity screening against a wide panel of human cancer cell lines to assess their antiproliferative activity. The half-maximal inhibitory concentration (IC₅₀) is a key metric used in these studies to quantify a compound's potency in inhibiting cancer cell growth.

Substituted acetamide derivatives have demonstrated notable cytotoxicity against several cancer cell lines. For example, certain pyrimidine derivatives incorporating an acetamide moiety have shown potent activity against human colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cell lines, with IC₅₀ values in the low micromolar range. ekb.eg Similarly, a series of 2-(substituted phenoxy) acetamide derivatives were assessed for their activity against MCF-7 (breast cancer) cells, with some compounds showing promising results. nih.gov

The table below summarizes the cytotoxic activities of various acetamide analogs against the specified cancer cell lines as reported in the scientific literature.

Cytotoxicity (IC₅₀) of Acetamide Analogs in Human Cancer Cell Lines
Compound Class/AnalogHepG2 (Liver)HCT-116 (Colon)MCF-7 (Breast)HeLa (Cervical)HT29 (Colon)Reference
Benzo[d]imidazo[2,1-b]thiazole-chalcone conjugate (Compound 45)0.65 µM1.13 µM0.82 µMData Not AvailableData Not Available researchgate.net
Diaryl chalcone derivative (St. 51)< 6.31 µM< 6.31 µM< 6.31 µMData Not AvailableData Not Available mdpi.com
Thiazolidinone derivativeData Not AvailableData Not AvailableData Not AvailableActiveData Not Available nih.gov
2-(thiophen-2-yl)-1H-indole derivative (4g)Data Not Available7.1 µMInactiveData Not AvailableSelective Activity nih.gov
Naphthalene-thiazole derivative (St. 55)Data Not AvailableData Not Available> 1 µMData Not AvailableData Not Available mdpi.com

A primary mechanism by which many acetamide-related compounds exert their anticancer effects is through the disruption of microtubule dynamics by inhibiting tubulin polymerization. researchgate.net Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a critical target for cancer therapy. researchgate.netnih.gov Compounds that interfere with tubulin polymerization can induce cell cycle arrest, typically in the G2/M phase, and ultimately lead to apoptosis. researchgate.net

Several classes of acetamide analogs have been identified as potent inhibitors of tubulin polymerization, often by interacting with the colchicine binding site on β-tubulin. mdpi.com For instance, a novel series of 2,4-disubstituted thiazole (B1198619) derivatives, which can be considered structural analogs, were evaluated as tubulin polymerization inhibitors. One compound from this series demonstrated an IC₅₀ value of 2.00 µM for tubulin polymerization inhibition, which was more potent than the reference compound combretastatin A-4. nih.gov Other research has shown that certain benzo[d]imidazo[2,1-b]thiazole-chalcone conjugates not only exhibit cytotoxicity but also display remarkable inhibition of tubulin polymerization, with one compound having an IC₅₀ of 3.9 µM. researchgate.net

Inhibition of Tubulin Polymerization by Acetamide Analogs
Compound Class/AnalogIC₅₀ (Tubulin Polymerization)Reference
2,4-disubstituted thiazole derivative (Compound IV)2.00 ± 0.12 µM nih.gov
Benzo[d]imidazo[2,1-b]thiazole-chalcone conjugate (Compound 45)3.9 µM researchgate.net
Naphthalene-thiazole derivative (St. 55)3.3 µM mdpi.com
Arylthioindole (ATI) derivative (Compound 24)2.0 µM mdpi.com
Dithiocarbamate-chalcone derivative (Compound 44)6.8 ± 0.6 µM mdpi.com

Investigations into Neuropharmacological Effects

While much of the research on acetamide derivatives has centered on antimicrobial and anticancer applications, some studies have explored their neuropharmacological properties. The central nervous system presents a complex array of targets, and compounds with an acetamide core structure have been investigated for various effects, including anxiolytic-like, anticonvulsant, and sedative activities. mdpi.com

For example, neophytadiene, a diterpene that can be conceptually related to complex substituted amides, has been shown to exhibit anxiolytic-like and anticonvulsant activity in animal models. mdpi.com Mechanistic studies suggest these effects may involve the GABAergic system, as the anxiolytic and anticonvulsant actions were blocked by pre-treatment with flumazenil, a GABAA receptor antagonist. mdpi.com While these are in vivo findings, they provide a strong rationale for subsequent in vitro investigations, such as receptor binding assays or electrophysiological studies on neuronal cultures, to pinpoint the precise molecular targets and mechanisms of action.

Anti-inflammatory and Analgesic Research Perspectives

The intersection of inflammation and cancer has prompted research into compounds with dual anti-inflammatory and antiproliferative activities. nih.gov Acetamide derivatives have emerged as candidates in this area, with studies evaluating their potential to modulate inflammatory pathways and provide analgesia.

In vitro studies have focused on mechanisms such as the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins involved in inflammation and pain. researchgate.netmdpi.com A study on thiazolidinone derivatives, which incorporate a related structural motif, found that several compounds showed maximum inhibition of COX-2 enzyme activity without significantly affecting COX-1, suggesting a profile with potentially fewer gastrointestinal side effects. researchgate.net

Other research on 2-(substituted phenoxy)acetamide derivatives has also been conducted to assess their anti-inflammatory and analgesic potential. nih.gov In vivo models, such as the acetic acid-induced writhing test, are often used to screen for analgesic activity, which provides a basis for more targeted in vitro follow-up studies to determine the mechanism. mdpi.comnih.gov For instance, compounds that are effective in such tests may be further evaluated in in vitro assays for their ability to inhibit enzymes like COX or to modulate the release of inflammatory mediators from cells like macrophages.

Exploration in Other Biochemical or Biological Systems

Beyond their primary areas of investigation, in vitro studies on various acetamide derivatives structurally related to 2-(butylamino)acetamide hydrochloride have uncovered interactions with other diverse biochemical and biological systems. These explorations reveal potential activities in areas such as enzyme inhibition, antioxidant effects, and antimicrobial action, highlighting a broader biological profile for this class of compounds.

Enzymatic Inhibition Studies

Certain N-substituted amino acid amides, a class of compounds that includes this compound, have been evaluated for their ability to inhibit specific enzymes in vitro. Research has focused on enzymes that are critical in metabolic pathways, particularly those relevant to rapidly proliferating cells.

For instance, studies on N-substituted L(+)glutamines, which share a core amino acid amide structure, have identified them as potential inhibitors of glutaminase. indianchemicalsociety.com This enzyme is crucial for the metabolism of glutamine, a key nutrient for many types of cancer cells. indianchemicalsociety.com In these in vitro assays, the most active compounds demonstrated a competitive inhibition mechanism against glutaminase, suggesting a direct interaction with the enzyme's active site. indianchemicalsociety.com Similarly, N-acylated L-glutamate analogs have been shown to inhibit the catabolism of N-acetyl-L-aspartyl-L-glutamate (NAAG) in both in vitro and in vivo models, indicating an interaction with the enzymes responsible for NAAG hydrolysis. nih.gov

Compound ClassBiological System/TargetAssay TypeKey Finding
5-N-substituted-2-N-(arylsulphonyl)-L(+)glutaminesGlutaminase EnzymeSpectrophotometric Stop Rate Assay indianchemicalsociety.comDemonstrated competitive inhibition of the enzyme. indianchemicalsociety.com
N-acylated L-glutamate AnalogsNAAG Catabolism EnzymesIn Vitro Hydrolysis Assays nih.govInhibition of NAAG hydrolysis. nih.gov

Antioxidant and Anti-inflammatory Effects

A number of studies have reported the synthesis and in vitro evaluation of novel acetamide derivatives for antioxidant and potential anti-inflammatory activities. nih.gov These investigations utilize cellular and chemical assays to determine the capacity of these compounds to counteract oxidative stress.

In one study, various acetamide derivatives were tested for their ability to scavenge 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. nih.gov The same research also measured the production of Reactive Oxygen Species (ROS) and Nitric Oxide (NO) in macrophage cell lines (J774.A1) stimulated by tert-butyl hydroperoxide (tBOH) or lipopolysaccharide (LPS). nih.gov Certain derivatives showed significant activity, inhibiting the formation of both ROS and nitrites, which is indicative of potential antioxidant and anti-inflammatory effects at a cellular level. nih.gov The mechanism for the reduction in NO formation was hypothesized to be linked to the compounds' free radical scavenging properties. nih.gov

Compound ClassBiological System/TargetAssay TypeKey Finding
Novel Acetamide DerivativesABTS RadicalRadical Scavenging Assay nih.govDemonstrated ability to scavenge free radicals. nih.gov
Novel Acetamide DerivativesJ774.A1 MacrophagesROS and NO Production Assays nih.govInhibition of ROS and nitrite formation. nih.gov
Flavonoid Acetamide DerivativesDPPH RadicalDPPH Radical Scavenging Assay rsc.orgExhibited antioxidant activity, though lower than unmodified flavonoids. rsc.org

Antimicrobial Activity

The acetamide scaffold has also been incorporated into molecules designed to have antimicrobial properties. A series of N-substituted p-fluorobenzencarboxyamides, which are structurally related acetamides, were synthesized and evaluated for in vitro antibacterial and antimycotic activity. nih.gov While these specific compounds showed limited activity against bacteria, certain trifluoromethyl-substituted derivatives displayed good activity against various strains of yeasts (Candida) and hyphomycetes (e.g., Tricophyton, Aspergillus). nih.gov

More recently, hybrid compounds incorporating a 2-mercaptobenzothiazole moiety with an acetamide linker were synthesized and tested against various bacteria. nih.gov In vitro screening using agar well diffusion assays showed that several of these derivatives exhibited significant antibacterial activity, with some compounds also demonstrating promising antibiofilm potential. nih.gov

Compound ClassBiological System/TargetAssay TypeKey Finding
N-substituted p-fluorobenzencarboxyamidesYeasts (Candida) and HyphomycetesMicrobial Sensitivity Tests nih.govGood activity against several fungal strains. nih.gov
2-Mercaptobenzothiazole Acetamide DerivativesBacterial StrainsAgar Well Diffusion Assay nih.govSignificant antibacterial and antibiofilm activity. nih.gov

Advanced Research Methodologies and Emerging Technologies in the Study of 2 Butylamino Acetamide Hydrochloride

High-Throughput Screening Platforms for Derivative Evaluation

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for biological activity. nih.goveurekaselect.com In the context of 2-(Butylamino)acetamide (B13191097) hydrochloride, HTS platforms are instrumental in evaluating extensive libraries of its derivatives to identify compounds with enhanced potency, selectivity, or novel biological functions. These platforms utilize automated systems to perform millions of biochemical or cell-based assays in a short period. mit.edu

The process typically involves the design and synthesis of a diverse library of analogues of 2-(Butylamino)acetamide hydrochloride, where the butylamino or acetamide (B32628) moieties are systematically modified. These derivatives are then screened against specific protein targets or in phenotypic assays that measure a cellular response. A variety of detection technologies are employed in HTS, including fluorescence, luminescence, and absorbance-based readouts, to quantify the activity of each compound. Affinity-selection mass spectrometry (AS-MS) has also emerged as a powerful label-free method for HTS of protein-ligand interactions. bruker.com

The data generated from HTS campaigns can be vast and is typically managed and analyzed using sophisticated informatics tools. Hits from a primary screen are then subjected to further validation and characterization to confirm their activity and elucidate their mechanism of action. This approach allows for the efficient exploration of the structure-activity relationships (SAR) of this compound derivatives, guiding the development of optimized lead compounds. semanticscholar.orgresearchgate.net

Table 1: Illustrative Data from a High-Throughput Screen of this compound Derivatives
Compound IDDerivative StructureScreening AssayActivity (% Inhibition at 10 µM)Hit Status
BAH-0012-(Propylamino)acetamide HClEnzyme X Activity15Inactive
BAH-0022-(Pentylamino)acetamide HClEnzyme X Activity65Hit
BAH-0032-(Butylamino)propanamide HClEnzyme X Activity45Moderate Hit
BAH-004N-Butyl-2-aminoacetamide HClEnzyme X Activity5Inactive

Proteomics and Metabolomics Integration for Systems-Level Understanding

To gain a comprehensive understanding of the biological effects of this compound, researchers are increasingly turning to the integrated analysis of proteomics and metabolomics. These "omics" technologies provide a global snapshot of the proteins and small-molecule metabolites within a biological system, respectively, offering insights into the compound's mechanism of action, potential off-target effects, and biomarkers of response. metwarebio.comresearchgate.netnih.gov

Proteomics studies typically employ mass spectrometry-based techniques to identify and quantify thousands of proteins in cells or tissues following treatment with this compound. researchgate.net This can reveal changes in protein expression levels, post-translational modifications, and protein-protein interactions that are induced by the compound. metwarebio.com Such data can help to identify the cellular pathways and networks that are modulated by this compound.

Metabolomics, on the other hand, focuses on the comprehensive analysis of endogenous small molecules (metabolites) in a biological sample. nih.gov By comparing the metabolic profiles of treated and untreated cells, researchers can identify metabolic pathways that are perturbed by this compound. This can provide valuable information about the compound's functional effects and potential mechanisms of toxicity. nih.gov

The integration of proteomics and metabolomics data provides a more complete, systems-level view of the cellular response to this compound. nih.govacs.org By correlating changes in protein expression with alterations in metabolite levels, it is possible to construct detailed models of the compound's biological effects and to generate new hypotheses about its mechanism of action.

Table 2: Hypothetical Integrated Proteomic and Metabolomic Changes Induced by this compound
Analyte TypeAnalyte NameFold ChangeAssociated PathwayPotential Implication
ProteinEnzyme A+2.5Metabolic Pathway XUpregulation of a key metabolic enzyme
ProteinSignaling Protein B-1.8Signaling Pathway YInhibition of a cellular signaling cascade
MetaboliteMetabolite C+3.1Metabolic Pathway XAccumulation of a metabolic intermediate
MetaboliteMetabolite D-2.2Signaling Pathway YDepletion of a signaling molecule

Advanced Imaging Techniques for Cellular Research (e.g., fluorescence studies)

Advanced imaging techniques, particularly fluorescence microscopy, are powerful tools for visualizing the subcellular localization and dynamics of small molecules like this compound. nih.gov These methods allow researchers to directly observe the uptake of the compound into living cells, its distribution among different organelles, and its interactions with specific cellular components in real-time. researchgate.netacs.org

To enable fluorescence imaging, this compound can be chemically modified with a fluorescent tag, or a fluorescent derivative can be synthesized. Alternatively, label-free imaging techniques can be employed if the compound possesses intrinsic fluorescence. Given that some tertiary amines can exhibit fluorescence, it is plausible that derivatives of this compound could be designed to be inherently fluorescent. acs.orgnih.gov

Confocal and super-resolution microscopy techniques provide high-resolution images of the compound's distribution within the cell, allowing for precise co-localization studies with markers for specific organelles such as the nucleus, mitochondria, or endoplasmic reticulum. mdpi.com Time-lapse imaging can be used to track the movement of the compound over time, providing insights into its cellular transport mechanisms and kinetics. nih.gov These imaging studies are crucial for understanding how this compound reaches its intracellular targets and for correlating its subcellular localization with its biological activity.

Table 3: Illustrative Cellular Localization of a Fluorescent Derivative of this compound
Cellular CompartmentFluorescence IntensityCo-localization MarkerInterpretation
CytoplasmHigh-Compound readily enters the cell
NucleusLowDAPILimited nuclear accumulation
MitochondriaModerateMitoTracker RedPotential interaction with mitochondrial targets
Endoplasmic ReticulumLowER-Tracker GreenMinimal localization to the ER

Cryo-Electron Microscopy and X-ray Crystallography for Ligand-Protein Complex Determination

Determining the three-dimensional structure of this compound in complex with its protein target is essential for understanding its mechanism of action at an atomic level. Cryo-electron microscopy (cryo-EM) and X-ray crystallography are the two primary techniques used for high-resolution structural determination of protein-ligand complexes. nih.govcreative-diagnostics.comcriver.comnih.gov

X-ray crystallography has historically been the gold standard for structural biology and involves crystallizing the protein-ligand complex and then diffracting X-rays through the crystal to determine the arrangement of atoms. nih.gov This technique can provide atomic-resolution structures that reveal the precise binding mode of the ligand, including all the specific interactions it makes with the protein. mdpi.com

Cryo-EM has emerged as a revolutionary technique, particularly for large and flexible protein complexes that are difficult to crystallize. h1.co In cryo-EM, the protein-ligand complex is rapidly frozen in a thin layer of vitreous ice and then imaged with an electron microscope. dundee.ac.uk Computational methods are then used to reconstruct a 3D model from thousands of 2D images. Recent advances in cryo-EM have enabled the determination of protein-ligand structures at near-atomic resolution. nih.gov

Both techniques provide invaluable information for structure-based drug design. The detailed structural insights gained from X-ray crystallography and cryo-EM can guide the rational design of more potent and selective derivatives of this compound. nih.gov

Table 4: Hypothetical Structural Data for a Protein-2-(Butylamino)acetamide Hydrochloride Complex
TechniqueResolution (Å)Key Interacting ResiduesType of InteractionImplication for SAR
X-ray Crystallography1.8Tyr123, Asp156Hydrogen bondThe hydroxyl of Tyr123 and carboxylate of Asp156 are critical for binding.
Cryo-Electron Microscopy2.5Phe201, Leu205Hydrophobic interactionThe butyl group of the ligand fits into a hydrophobic pocket.

Future Directions and Unexplored Avenues in 2 Butylamino Acetamide Hydrochloride Research

Design and Synthesis of Next-Generation Probes and Research Tools

The development of novel research tools derived from the 2-(butylamino)acetamide (B13191097) scaffold is a burgeoning area of investigation. The core strategy involves the systematic design and synthesis of derivatives that can be used to probe biological systems. These efforts are often guided by the structural information of a "hit" compound identified through screening processes. mdpi.com The synthesis of these next-generation probes typically involves multi-step chemical reactions to build upon the foundational acetamide (B32628) structure.

A common synthetic pathway starts with precursor molecules, such as substituted anilines, which undergo condensation reactions. nih.gov For instance, various substituted anilines can be reacted with Boc-protected sarcosine (B1681465) to yield intermediate compounds. nih.gov Following a deprotection step, these intermediates can be further reacted with other molecules, like indole-3-glyoxylyl chloride, to produce the final target derivatives. nih.gov This modular approach allows for the introduction of diverse chemical moieties, including heterocycles like pyridine (B92270) and thienyl groups, which are known pharmacophores in many agrochemicals and pharmaceuticals. mdpi.com

Another established method involves the reaction of a substituted aniline (B41778) with mercaptoacetic acid in toluene (B28343) under a nitrogen atmosphere. mdpi.com The resulting product can then be reacted with other intermediates in the presence of a base like anhydrous potassium carbonate in a solvent such as acetonitrile (B52724) to yield the final acetamide derivatives. mdpi.com Purification of the synthesized compounds is typically achieved through washing with saturated solutions like sodium bicarbonate and sodium chloride, followed by drying over anhydrous sodium sulfate (B86663) and solvent removal under vacuum. nih.gov

These synthetic strategies enable the creation of a library of compounds with varied structural features, which can then be evaluated as research tools or potential therapeutic agents. The versatility of the acetamide backbone allows for its incorporation into more complex molecules designed for specific biological targets. ontosight.ainih.gov

Table 1: Synthetic Strategies for Acetamide Derivatives

Starting Materials Key Reactions Purpose Reference
Substituted anilines, Boc-protected sarcosine, Indole-3-glyoxylyl chloride Condensation, Boc deprotection Synthesis of indole-containing acetamide derivatives for enzyme inhibition studies. nih.gov
Substituted aniline, Mercaptoacetic acid Condensation, Nucleophilic substitution Creation of thioether-containing acetamides for evaluation as pesticidal agents. mdpi.com
2,4-difluorophenol, Ethyl chloroacetate, 2-amino-4-(4-bromophenyl)thiazole Condensation, Hydrolysis, Coupling Synthesis of phenoxy thiazole (B1198619) derivatives for antimicrobial screening. nih.gov

Mechanistic Dissection of Novel Biological Activities

Derivatives of the acetamide scaffold have demonstrated a wide array of biological activities, making them promising candidates for drug development and as chemical probes to study biological pathways. ontosight.aiontosight.ai Research into these compounds has revealed activities spanning enzyme inhibition, anti-inflammatory effects, and pesticidal action. mdpi.comnih.govnih.gov

One significant area of investigation is the inhibition of butyrylcholinesterase (BChE), an important therapeutic target for Alzheimer's disease. nih.govresearchgate.net Certain substituted acetamide derivatives have shown potent BChE inhibition, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov Kinetic studies, such as Lineweaver-Burk plots, have indicated that these compounds can act as mixed-type inhibitors. nih.govresearchgate.net Docking studies further suggest that these molecules can bind to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the BChE active site. nih.gov

In the realm of inflammation, novel acetamide derivatives of 2-aminobenzimidazole (B67599) have been shown to prevent inflammatory arthritis in rat models. nih.gov Their mechanism involves the suppression of pro-inflammatory mediators, highlighting their potential as anti-inflammatory agents. nih.gov The acetamide core is also found in compounds with potential anti-convulsant, anti-depressant, and tranquilizer properties. nih.gov

Furthermore, structural optimization of acetamide derivatives has led to the discovery of potent pesticidal agents. mdpi.com By incorporating thienylpyridyl and thioether/sulfone moieties, researchers have developed compounds with high insecticidal activity against pests like Plutella xylostella L., comparable to commercial insecticides. mdpi.com Some of these derivatives also exhibit fungicidal activity against pathogens such as Physalospora piricola. mdpi.com

Table 2: Biological Activities and Mechanisms of Acetamide Derivatives

Derivative Class Biological Activity Mechanism of Action Reference
Substituted Acetamides Butyrylcholinesterase (BChE) Inhibition Mixed-type inhibition; binding to CAS and PAS of BChE active site. nih.govresearchgate.net
Acetamides of 2-aminobenzimidazole Anti-arthritic Suppression of pro-inflammatory mediators. nih.gov
Thienylpyridyl- and Sulfone-containing Acetamides Insecticidal, Fungicidal Not fully elucidated, but structure-activity relationships point to key functional groups. mdpi.com
Triazino Acetamides Antidepressant Decrease in immobility duration in tail suspension tests. nih.gov

Development of Advanced Analytical and Computational Models

The characterization and prediction of the properties of 2-(butylamino)acetamide hydrochloride and its derivatives rely on a combination of advanced analytical techniques and computational modeling. These tools are essential for confirming the structure of newly synthesized compounds and for predicting their biological activity and pharmacokinetic properties.

Standard analytical methods for structural elucidation include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry. researchgate.netbrieflands.com These techniques provide detailed information about the molecular structure, functional groups, and molecular weight of the synthesized acetamides. For instance, ¹H NMR can identify the chemical environment of protons, while mass spectrometry helps determine the mass-to-charge ratio of the molecule and its fragments. researchgate.net Predicted data, such as the collision cross-section (CCS) values for different adducts, can also be calculated using computational tools to aid in compound identification. uni.lu

Computational models play a crucial role in modern drug discovery and are increasingly applied to acetamide derivatives. researchgate.net In silico methods are used to approximate Absorption, Distribution, Metabolism, and Excretion (ADME) parameters, providing early insights into the drug-likeness of a compound. nih.govresearchgate.net Molecular docking studies are employed to predict the binding mode of a ligand within the active site of a target protein, such as BChE. nih.gov These models can reveal key interactions, like hydrogen bonds and π–π stacking, that stabilize the ligand-protein complex. researchgate.net

Furthermore, molecular dynamics (MD) simulations are performed to study the dynamic behavior of the ligand-protein complex over time. nih.gov By calculating parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds, researchers can assess the stability of the complex and gain a deeper understanding of the binding mechanism. nih.govresearchgate.net

Table 3: Analytical and Computational Methods in Acetamide Research

Method Application Information Gained Reference
NMR, IR, Mass Spectrometry Structural Characterization Confirmation of chemical structure, functional groups, and molecular weight. researchgate.netbrieflands.com
Molecular Docking Prediction of Binding Mode Identifies potential binding poses and key interactions (e.g., hydrogen bonds) with a biological target. nih.govresearchgate.net
In Silico ADME Prediction Pharmacokinetic Profiling Estimation of drug-like properties (absorption, distribution, metabolism, excretion). nih.govresearchgate.net
Molecular Dynamics (MD) Simulations Assessment of Complex Stability Provides insights into the dynamic stability and behavior of a ligand-protein complex over time. nih.gov

Exploration of Structure-Function Relationships in Novel Biological Systems

Understanding the relationship between a molecule's structure and its biological activity is a cornerstone of medicinal chemistry. For acetamide derivatives, structure-activity relationship (SAR) studies are critical for optimizing lead compounds to enhance potency and selectivity. These studies involve the systematic modification of different parts of the molecular scaffold and evaluating the impact of these changes on a specific biological function, such as ion channel inhibition. mdpi.com

In the context of inhibitors for SLACK potassium channels, which are linked to certain forms of epilepsy, SAR studies on 2-aryloxy-N-(pyrimidin-5-yl)acetamides have provided valuable insights. mdpi.com Researchers systematically prepared analogs by modifying four distinct regions of the scaffold and assessed their functional activity. For example, modifications to the "eastern ring" of the scaffold showed that the molecule was reasonably tolerant to changes. mdpi.com Removing a 2-fluoro group or moving it to the 3- or 4-position resulted in only slight reductions in potency. mdpi.com

However, other regions of the scaffold were less tolerant to modification. The introduction of various substituents on a central phenyl ring revealed that electron-withdrawing groups, such as 4-trifluoromethyl, were better tolerated than electron-donating groups like 2-methyl, although both were less potent than the original hit compound. mdpi.com This systematic approach allows researchers to build a comprehensive understanding of which chemical features are essential for activity. By identifying key structural motifs and tolerated modifications, SAR studies guide the rational design of more potent and selective molecules, ultimately leading to the development of improved research tools and potential therapeutic agents. mdpi.com

Table 4: Example of Structure-Activity Relationship (SAR) Findings for Acetamide Derivatives

Molecular Region Modified Structural Change Impact on Biological Activity (SLACK Inhibition) Reference
"Eastern" Phenyl Ring Removal of 2-fluoro group Slight reduction in potency. mdpi.com
"Eastern" Phenyl Ring Moving fluoro group to 3- or 4-position Slight reduction in potency. mdpi.com
Central Phenyl Ring Addition of 2-methyl group ~2-fold less potent than hit compound. mdpi.com
Central Phenyl Ring Addition of 4-trifluoromethyl group ~2-fold less potent than hit compound. mdpi.com
Central Phenyl Ring Addition of 3-trifluoromethoxy group Moderate inhibition observed. mdpi.com

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight194.67 g/mol
Melting Point160–162°C (decomposes)
LogP (Predicted)0.8 (Hydrophilic-lipophilic balance)

Q. Table 2. Common Analytical Methods

TechniqueApplicationConditions
1H^1\text{H}-NMRStructural confirmationDMSO-d6_6, 400 MHz
HPLC-UVPurity assessmentC18 column, 0.1% TFA in H2_2O/MeOH
LC-MS/MSMetabolite identificationESI+, m/z 195 → 138 transition

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Butylamino)acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Butylamino)acetamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.